2-Ethylbutyl Cyanoacrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

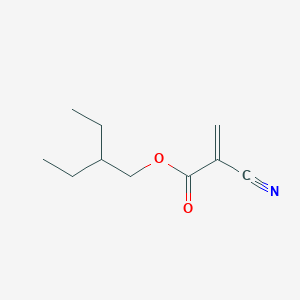

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

2-ethylbutyl 2-cyanoprop-2-enoate |

InChI |

InChI=1S/C10H15NO2/c1-4-9(5-2)7-13-10(12)8(3)6-11/h9H,3-5,7H2,1-2H3 |

InChI Key |

IQAOUEZDBBBGKY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)COC(=O)C(=C)C#N |

Origin of Product |

United States |

Foundational & Exploratory

The Versatility of 2-Ethylbutyl Cyanoacrylate: A Technical Guide to its Applications in Drug Delivery and Beyond

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylbutyl cyanoacrylate (2-EBC) is an alkyl cyanoacrylate ester that has garnered significant interest in the biomedical field. Its inherent properties, such as biocompatibility and biodegradability, make it a promising candidate for a range of applications, most notably in the development of advanced drug delivery systems. This technical guide provides an in-depth review of the current applications of 2-EBC, with a primary focus on its use in the formulation of polymeric nanoparticles for targeted cancer therapy. This document will detail the synthesis, characterization, and therapeutic efficacy of 2-EBC-based systems, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams.

Core Applications of this compound

The primary application of this compound in the scientific literature is in the formation of poly(this compound) (PEBCA) nanoparticles. These nanoparticles serve as versatile carriers for encapsulating and delivering therapeutic agents, particularly hydrophobic anti-cancer drugs. While the broader class of cyanoacrylates is well-known for their use as tissue adhesives, specific quantitative data for 2-EBC in this capacity is less prevalent in publicly available research.

Poly(this compound) Nanoparticles in Drug Delivery

PEBCA nanoparticles have emerged as a promising platform for cancer nanomedicine. Their biodegradable nature, coupled with the ability to encapsulate a high payload of cytotoxic drugs, makes them an attractive alternative to conventional chemotherapy. The branched ethylbutyl side chain of the polymer influences its degradation rate and cytotoxicity, with studies suggesting that PEBCA nanoparticles are less toxic than their linear counterparts like poly(n-butyl cyanoacrylate) (PBCA) nanoparticles.

Synthesis of Poly(this compound) Nanoparticles

The most common method for synthesizing PEBCA nanoparticles is miniemulsion polymerization . This technique allows for the formation of narrowly dispersed nanoparticles with controllable size and high encapsulation efficiency for lipophilic drugs.

Experimental Protocol: Miniemulsion Polymerization of PEBCA Nanoparticles

This protocol is a synthesis of methodologies reported in the literature for the preparation of drug-loaded PEBCA nanoparticles.

Materials:

-

This compound (2-EBC) monomer

-

Co-stabilizer (e.g., Miglyol® 812)

-

Non-ionic PEG stabilizers (e.g., Brij® L23, Kolliphor® HS 15, Pluronic® F68)

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (1 M)

-

Drug to be encapsulated (e.g., Cabazitaxel)

-

Dialysis membrane (MWCO 100,000 Da)

-

Ultrapure water

Procedure:

-

Oil Phase Preparation: Dissolve the drug (e.g., 10% w/w of the oil phase) and the co-stabilizer (e.g., 1.1% w/w) in the 2-EBC monomer.

-

Aqueous Phase Preparation: Prepare a solution of the non-ionic PEG stabilizers in 0.1 M HCl.

-

Emulsification: Add the aqueous phase to the oil phase and immediately sonicate the mixture on ice. This is typically performed for several minutes with pulsed intervals to prevent excessive heating.

-

Polymerization: The resulting miniemulsion is stirred at room temperature overnight to allow for the polymerization of the 2-EBC monomer. The pH is then adjusted to 5.0 with 1 M NaOH, and the polymerization is continued for several more hours.

-

Purification: The nanoparticle suspension is extensively dialyzed against 1 mM HCl to remove unreacted monomers, stabilizers, and other impurities.

Methodological & Application

Application Notes and Protocols for 2-Ethylbutyl Cyanoacrylate in Orthopedic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanoacrylate adhesives have garnered interest in orthopedic research due to their potential for rapid polymerization in a wet field, strong adhesive properties, and biocompatibility. While various alkyl chain cyanoacrylates have been investigated, this document focuses on the application of 2-ethylbutyl cyanoacrylate and its closely related analogs, ethyl-2-cyanoacrylate and n-butyl-2-cyanoacrylate, in orthopedic research. Due to a lack of extensive research specifically on this compound, data and protocols from studies on ethyl-2-cyanoacrylate and n-butyl-2-cyanoacrylate are presented as valuable reference points. These adhesives are being explored for fracture fixation, osteochondral defect repair, and as adjuncts to traditional fixation methods. Their utility is attributed to their ability to provide immediate stability to bone fragments and grafts.[1][2]

Data Presentation: Comparative Efficacy of Cyanoacrylate Adhesives in Bone Healing

The following tables summarize quantitative data from preclinical studies, offering a comparative overview of the biomechanical and histomorphometric outcomes of using different cyanoacrylate adhesives in bone healing.

Table 1: Biomechanical Properties of Rat Femur Fractures Treated with Cyanoacrylate Adhesives

| Timepoint | Adhesive Group | Maximum Load (N) | Yield Point Strength (N) | Stiffness Coefficient (N/mm) |

| 60 Days | Ethyl-2-cyanoacrylate | 55.3 ± 10.1 | 45.2 ± 8.3 | 110.5 ± 20.4 |

| n-Butyl-2-cyanoacrylate | 52.1 ± 9.8 | 42.9 ± 7.9 | 105.3 ± 19.7 | |

| 120 Days | Ethyl-2-cyanoacrylate | 78.6 ± 12.5 | 65.4 ± 10.2 | 135.8 ± 22.1 |

| n-Butyl-2-cyanoacrylate | 75.3 ± 11.9 | 62.1 ± 9.8 | 130.1 ± 21.5 | |

| 180 Days | Ethyl-2-cyanoacrylate | 95.4 ± 15.3 | 80.1 ± 12.8 | 155.2 ± 25.4 |

| n-Butyl-2-cyanoacrylate | 92.1 ± 14.7 | 77.8 ± 12.1 | 150.7 ± 24.8 |

Data presented as Mean ± Standard Deviation. Data synthesized from comparative studies on rat femur fractures.[3][4]

Table 2: Histomorphometric Analysis of Bone Healing in Rat Models with Cyanoacrylate Adhesives

| Timepoint | Adhesive Group | Bone Callus Area (mm²) | Osteoblast Count (cells/mm²) | Osteoclast Count (cells/mm²) | Inflammatory Cell Count (cells/mm²) |

| 60 Days | Ethyl-2-cyanoacrylate | 15.2 ± 2.5 | 120 ± 15 | 15 ± 3 | 50 ± 8 |

| n-Butyl-2-cyanoacrylate | 14.8 ± 2.3 | 115 ± 14 | 18 ± 4 | 65 ± 10 | |

| 120 Days | Ethyl-2-cyanoacrylate | 20.5 ± 3.1 | 150 ± 18 | 12 ± 2 | 30 ± 5 |

| n-Butyl-2-cyanoacrylate | 19.9 ± 2.9 | 145 ± 17 | 14 ± 3 | 40 ± 6 | |

| 180 Days | Ethyl-2-cyanoacrylate | 25.1 ± 3.8 | 180 ± 22 | 10 ± 2 | 20 ± 4 |

| n-Butyl-2-cyanoacrylate | 24.5 ± 3.6 | 175 ± 21 | 11 ± 2 | 25 ± 5 |

Data presented as Mean ± Standard Deviation. Data synthesized from histomorphometric analyses of bone healing in rat models.[3][4]

Experimental Protocols

Protocol 1: In Vivo Application of this compound for Fracture Fixation in a Rat Femoral Defect Model

This protocol outlines the surgical procedure for creating a critical-size femoral defect in a rat model and the subsequent application of this compound for fixation.

Materials:

-

This compound adhesive (sterile)

-

Anesthesia (e.g., isoflurane)

-

Analgesics

-

Surgical instruments (scalpel, forceps, retractors, bone saw or trephine)

-

Sterile saline

-

Sutures

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat using an approved protocol. Shave and sterilize the surgical site on the lateral aspect of the hind limb. Administer preoperative analgesics.

-

Surgical Exposure: Make a longitudinal incision over the femur. Carefully dissect through the muscle layers to expose the femoral diaphysis.

-

Creation of Critical-Size Defect: Using a bone saw or trephine, create a standardized critical-size defect (e.g., 5 mm) in the mid-diaphysis of the femur.[5][6][7][8][9] Irrigate the site with sterile saline to remove bone debris.

-

Application of Adhesive: Ensure the bone ends are dry. Apply a minimal amount of this compound directly to the fracture ends using a fine-tipped applicator.

-

Reduction and Fixation: Immediately bring the bone fragments into anatomical alignment and hold them in place for 60-90 seconds to allow for polymerization of the adhesive.

-

Closure: Once the adhesive is set, release the fragments and close the muscle layers and skin with sutures.

-

Postoperative Care: Administer postoperative analgesics and monitor the animal for signs of pain or distress.

Experimental workflow for in vivo fracture fixation.

Protocol 2: In Vitro Cytotoxicity Assessment of this compound on Osteoblasts (MTT Assay)

This protocol describes a method to evaluate the potential cytotoxicity of this compound on osteoblast cell cultures.

Materials:

-

Human or rodent osteoblast cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Sterile discs (e.g., filter paper) of the same diameter as the culture wells

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed osteoblasts into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Preparation of Test Material: Apply a small, standardized amount of this compound to the center of sterile discs. Allow the adhesive to fully polymerize in a sterile environment.

-

Direct Contact Assay: Gently place the cyanoacrylate-coated discs onto the osteoblast monolayer in the culture wells.[10] Include untreated sterile discs as a negative control.

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Assay:

-

Remove the discs and culture medium.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the negative control.

Workflow for in vitro cytotoxicity testing.

Protocol 3: Assessment of Cartilage Repair using this compound in a Rabbit Osteochondral Defect Model

This protocol details the creation of an osteochondral defect in a rabbit model and the use of this compound for graft fixation.

Materials:

-

This compound adhesive (sterile)

-

Anesthesia and analgesics

-

Surgical instruments for arthrotomy

-

Biopsy punch or drill for creating the defect

-

Autologous or allogeneic cartilage graft

-

Sterile saline

-

Sutures

Procedure:

-

Anesthesia and Preparation: Anesthetize the rabbit and prepare the knee joint for aseptic surgery.

-

Arthrotomy: Perform a medial parapatellar arthrotomy to expose the femoral condyle.

-

Defect Creation: Create a standardized full-thickness osteochondral defect (e.g., 3 mm diameter, 4 mm depth) in the trochlear groove or femoral condyle.[11][12]

-

Graft Preparation and Fixation: Harvest or prepare a cartilage graft to fit the defect. Apply a thin layer of this compound to the base of the defect.

-

Graft Implantation: Press the graft firmly into the defect and hold for 60-90 seconds.

-

Closure: Close the joint capsule and skin in layers.

-

Postoperative Care: Provide appropriate postoperative analgesia and allow for controlled weight-bearing.

-

Evaluation: At selected time points (e.g., 4, 8, 12 weeks), euthanize the animals and harvest the joints for histological and immunohistochemical analysis of cartilage repair.

Signaling Pathways in Osteogenesis and Chondrogenesis: Potential Interactions with Cyanoacrylates

While direct evidence linking this compound to specific signaling pathways in orthopedic contexts is limited, we can infer potential interactions based on the known biology of bone and cartilage formation and the observed cellular responses to cyanoacrylate adhesives.

Osteoblast Differentiation and Function:

The differentiation of mesenchymal stem cells into mature osteoblasts is a complex process regulated by several key signaling pathways, including the Wnt/β-catenin, Bone Morphogenetic Protein (BMP), and Mitogen-Activated Protein Kinase (MAPK) pathways.[13][14][15] Studies have shown that ethyl-2-cyanoacrylate does not significantly inhibit osteoblast activity.[3] This suggests that the adhesive and its degradation products may not adversely interfere with these critical signaling cascades. The biocompatibility of ethyl-2-cyanoacrylate with osteoblasts, as indicated by cytotoxicity assays, further supports this hypothesis.[10]

Key signaling pathways in osteoblast differentiation.

Chondrocyte Function and Cartilage Matrix Production:

Chondrocyte activity and the synthesis of the cartilaginous extracellular matrix are regulated by pathways such as the Transforming Growth Factor-beta (TGF-β), Fibroblast Growth Factor (FGF), and Indian Hedgehog (Ihh) signaling pathways.[16][17][18] The use of n-butyl-2-cyanoacrylate in cartilage repair models has been associated with increased immunopositive cells for collagen II and TGF-β1, suggesting a potential positive influence on cartilage matrix production.[19] This indicates that the adhesive may not hinder, and could potentially support, the signaling environment conducive to chondrogenesis.

Key signaling pathways in chondrogenesis.

Conclusion

This compound and its analogs represent promising tools in orthopedic research, offering a rapid and effective method for the fixation of bone and cartilage. The provided protocols offer a foundation for researchers to explore the applications of these adhesives. While direct evidence on the specific molecular interactions of this compound is still emerging, the existing data on related compounds suggest good biocompatibility and minimal interference with the key signaling pathways governing bone and cartilage regeneration. Further research is warranted to fully elucidate the mechanisms of action and optimize the clinical translation of these materials.

References

- 1. Biodegradable and Biocompatible Adhesives for the Effective Stabilisation, Repair and Regeneration of Bone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biocompatible alkyl cyanoacrylates and their derivatives as bio-adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of ethyl-2-cyanoacrylate and butyl-2-cyanoacrylate in the process of bone healing in rats. A controlled experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of ethyl-2-cyanoacrylate and butyl-2-cyanoacrylate in the process of bone healing in rats. A controlled experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Bone Regeneration Using the Rat Critical Size Calvarial Defect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of bone regeneration using the rat critical size calvarial defect | Springer Nature Experiments [experiments.springernature.com]

- 10. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hasekidergisi.com [hasekidergisi.com]

- 12. Use of butyl-2-cyanoacrylate in rabbit auricular cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Signaling pathways governing osteoblast proliferation, differentiation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Critical signaling pathways in osteoclast differentiation and bone resorption: mechanisms and therapeutic implications for periprosthetic osteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The Signaling Pathways Involved in Chondrocyte Differentiation and Hypertrophic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Signaling Pathways Involved in Chondrocyte Differentiation and Hypertrophic Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Effect of N-butyl cyanoacrylate on the regeneration of joint defects in mature male rats [vrf.iranjournals.ir]

Validation & Comparative

A Comparative Analysis of Tensile Strength: 2-Ethylbutyl Cyanoacrylate vs. Traditional Sutures

In the realm of wound closure, the choice between tissue adhesives and traditional sutures is often dictated by a variety of factors, including the nature of the wound, cosmetic considerations, and the required tensile strength for proper healing. This guide provides an objective comparison of the tensile strength of 2-ethylbutyl cyanoacrylate, a common tissue adhesive, and various types of surgical sutures. The information presented is intended for researchers, scientists, and drug development professionals seeking to understand the mechanical properties of these wound closure materials.

Quantitative Comparison of Tensile Strength

The tensile strength of a wound closure material is a critical measure of its ability to hold wound edges together under tension. The following table summarizes the tensile strength of this compound in comparison to several commonly used suture materials. It is important to note that the tensile strength of sutures can vary based on the material, size (gauge), and whether the measurement is a straight pull or a knot pull.

| Material | Type | Tensile Strength (MPa) | Time Point |

| This compound | Tissue Adhesive | Varies (generally lower than sutures) | 4 days post-closure |

| Specific quantitative data for this compound is not readily available in a standardized format and can be influenced by application technique and substrate. | |||

| Silk | Non-absorbable Suture | ~380 | Pre-implantation |

| Nylon (Polyamide) | Non-absorbable Suture | ~550 | Pre-implantation |

| Polypropylene | Non-absorbable Suture | ~500 | Pre-implantation |

| Polyglycolic Acid | Absorbable Suture | ~700 (initially) | Pre-implantation |

| Polydioxanone (PDS) | Absorbable Suture | ~550 (initially) | Pre-implantation |

Note: The tensile strength of absorbable sutures decreases over time as they are broken down by the body. The values presented for sutures are approximations and can vary between manufacturers and specific product formulations. Studies have indicated that wound closures made with cyanoacrylate tissue adhesive alone generally exhibit lower tensile strength compared to those closed with sutures, particularly in the early stages of healing.[1]

Experimental Protocols

The determination of tensile strength for both cyanoacrylate adhesives and sutures follows standardized testing methodologies, typically employing a universal testing machine.

1. Tensile Strength Testing of Sutures

The tensile strength of sutures is commonly measured using a straight-pull or knot-pull test.[2][3][4][5]

-

Objective: To determine the maximum load a suture strand can withstand before breaking.

-

Apparatus: Universal testing machine, pneumatic cord and yarn grips.

-

Procedure:

-

A suture sample of a specified gauge length (e.g., 10 inches) is securely clamped between the pneumatic grips of the universal testing machine.[2][5]

-

For a knot-pull test, a standard surgical knot is tied in the center of the suture strand before gripping.[3][4]

-

The machine is set to pull the suture at a constant speed (e.g., 12 in./min) until the sample breaks.[2]

-

The peak load at which the suture fails is recorded as its tensile strength.[2][5]

-

-

Relevant Standards: ASTM D2256 is a common standard for measuring the tensile properties of threads and yarns.[3]

2. Tensile Strength Testing of this compound

The tensile strength of cyanoacrylate adhesives is typically evaluated through a lap shear test on a bonded substrate.

-

Objective: To measure the shear strength of an adhesive bond between two substrates.

-

Apparatus: Universal testing machine, test fixtures, and a substrate material (e.g., porcine skin for biomedical applications).[6]

-

Procedure:

-

Two pieces of the substrate are prepared and their surfaces are cleaned.

-

A thin, uniform layer of this compound is applied to a defined overlapping area on one of the substrates.[7]

-

The second substrate is immediately placed over the adhesive to create a lap joint with a specified overlap area.

-

Pressure is applied to the bond area until the adhesive has cured.

-

The bonded specimen is then mounted in the grips of the universal testing machine.

-

The machine pulls the specimen at a constant rate until the adhesive bond fails.

-

The maximum force required to break the bond is recorded and used to calculate the tensile shear strength.

-

-

Relevant Standards: ASTM D1002 is a standard test method for determining the apparent shear strength of single-lap-joint adhesively bonded metal specimens. While the substrate may differ for biomedical applications, the principle of the test is similar.

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for the comparative tensile strength testing of this compound and sutures.

References

- 1. Comparison of tensile strength of cyanoacrylate tissue adhesive closure of lacerations versus suture closure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. massdevice.com [massdevice.com]

- 3. Suture Tensile Strength Testing - ADMET [admet.com]

- 4. medicosutures.com [medicosutures.com]

- 5. Suture Tensile Testing - ADMET [admet.com]

- 6. US20140186289A1 - Cyanoacrylate Tissue Adhesives with Desirable Permeability and Tensile Strength - Google Patents [patents.google.com]

- 7. aronalpha.net [aronalpha.net]

2-Ethylbutyl Cyanoacrylate in Vascular Surgery: A Comparative Analysis of Seal Integrity

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-ethylbutyl cyanoacrylate's performance in vascular sealing with other alternatives, supported by experimental data.

In the critical field of vascular surgery, achieving a durable and immediate seal of anastomoses is paramount to patient outcomes. This compound, a tissue adhesive, has emerged as a potential tool for reinforcing or replacing traditional suture techniques. This guide evaluates its seal integrity by comparing it with other vascular sealing methods, presenting quantitative data, and detailing the experimental protocols used to derive these findings.

Performance Comparison of Vascular Sealants

The primary measure of a vascular sealant's integrity is its ability to withstand physiological pressures, commonly quantified by burst pressure testing. The following table summarizes the performance of a cyanoacrylate adhesive compared to a fibrin adhesive and conventional sutures in an ex vivo porcine aortic model.

| Sealant/Closure Method | Mean Burst Pressure (mmHg) | Standard Deviation (mmHg) |

| Cyanoacrylate Adhesive | 152 | ± 14.58 |

| Fibrin Adhesive | 104 | ± 11.96 |

| Sutures Alone | 83 | ± 2.67 |

The data clearly indicates that the application of a cyanoacrylate adhesive as an adjunct to arterial sutures significantly increases the bursting pressure compared to both fibrin adhesive and sutures alone[1]. This suggests a superior mechanical strength and seal integrity under pressure.

While direct burst pressure data for this compound specifically was not identified in the reviewed literature, the data for a representative cyanoacrylate adhesive provides a strong indication of the potential performance of this class of sealants. Different cyanoacrylate derivatives, such as n-butyl-2-cyanoacrylate and 2-octyl cyanoacrylate, offer varying properties of flexibility and bond strength, with longer-chain cyanoacrylates like 2-octyl cyanoacrylate reported to provide a more flexible and stronger bond[2].

Experimental Protocol: Ex Vivo Burst Pressure Testing of Sealed Arterial Anastomosis

The following methodology outlines a typical ex vivo protocol for determining the burst pressure of a sealed vascular anastomosis.

Objective: To determine the intraluminal pressure at which a sealed arterial anastomosis fails.

Materials:

-

Porcine abdominal aorta segments

-

Suture material (e.g., 6-0 polypropylene)

-

Tissue adhesive (e.g., this compound, fibrin adhesive)

-

Pressurization apparatus (including a syringe pump, pressure transducer, and data acquisition system)

-

Saline solution

-

Luer lock connectors and tubing

Procedure:

-

Vessel Preparation: Harvest fresh porcine abdominal aorta segments and divide them into appropriate lengths for anastomosis.

-

Anastomosis Creation: Perform an end-to-end anastomosis on each aortic segment using a standard suturing technique.

-

Sealant Application: For the experimental groups, apply the tissue adhesive (cyanoacrylate or fibrin) circumferentially over the suture line. The control group will consist of sutured anastomoses without any sealant.

-

Mounting: Securely mount one end of the aortic segment to the pressurization apparatus using a Luer lock connector. Ligate the other end of the vessel.

-

Pressurization: Infuse saline solution into the aortic segment at a constant rate using the syringe pump.

-

Data Recording: Continuously monitor and record the intraluminal pressure using the pressure transducer and data acquisition system.

-

Burst Pressure Determination: The burst pressure is defined as the maximum pressure recorded just before the anastomosis fails, indicated by a sudden drop in pressure due to leakage.

-

Analysis: Compare the mean burst pressures between the different experimental groups (cyanoacrylate, fibrin adhesive, and sutures alone) using appropriate statistical methods.

Conclusion

References

Cyanoacrylate Adhesives in Dermatology: A Comparative Analysis of Clinical Trial Outcomes

The use of cyanoacrylate-based tissue adhesives in dermatology for wound closure has been a significant area of research, offering potential advantages over traditional sutures, such as faster application and improved cosmetic outcomes. This guide provides a comparative analysis of the clinical trial outcomes of various cyanoacrylate adhesives, with a focus on 2-ethyl-cyanoacrylate and its longer-chain counterparts, n-butyl-cyanoacrylate and 2-octyl-cyanoacrylate, in dermatological applications. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these alternatives.

Comparative Performance of Cyanoacrylate Adhesives and Sutures

Clinical and preclinical studies have evaluated several key performance indicators for tissue adhesives, including wound closure time, tensile strength, cosmetic outcome, and inflammatory response. The following tables summarize the quantitative data from various studies comparing different cyanoacrylate adhesives and traditional nylon sutures.

Table 1: Comparison of Wound Closure and Adhesion Time

| Closure Method | Mean Closure Time (seconds) | Mean Adhesion Time (seconds) | Study Population |

| 2-Octyl-cyanoacrylate (Dermabond) | 217.2 ± 42.0 | - | Human (Maxillofacial Surgery)[1] |

| Ethilon Suture | 383.3 ± 140.2 | - | Human (Maxillofacial Surgery)[1] |

| n-2-Octyl-cyanoacrylate | Shorter than other cyanoacrylates and sutures | Shorter than other cyanoacrylates | Animal (Rattus norvegicus)[2][3][4] |

Table 2: Tensiometric Resistance of Healed Wounds

| Closure Method | Day 3 & 7 | Day 14 & 21 | Study Population |

| Nylon Sutures | Greater resistance | Decreased resistance compared to cyanoacrylates | Animal (Rattus norvegicus)[2][3][4] |

| n-2-Butyl-cyanoacrylate | Lower resistance than sutures | More resistant, reaching maximum values | Animal (Rattus norvegicus)[2][3][4] |

| n-2-Octyl-cyanoacrylate | Lower resistance than sutures | More resistant, reaching maximum values | Animal (Rattus norvegicus)[2][3][4] |

Table 3: Cosmetic Outcome and Patient Satisfaction

| Closure Method | Cosmetic Score (1 month) | Cosmetic Score (3 months) | Patient Satisfaction | Study Population |

| 2-Octyl-cyanoacrylate (Dermabond) | 8.2 ± 2.5 | 6.1 ± 1.6 | High | Human (Maxillofacial Surgery)[1] |

| Ethilon Suture | 12.0 ± 1.2 | 10.2 ± 2.0 | - | Human (Maxillofacial Surgery)[1] |

| Ethyl-2-cyanoacrylate | 8.8 ± 1.4 (1.5 cm wounds), 8.3 ± 1.9 (8 cm wounds) | - | - | Animal (Rat)[5] |

| Sutures | 8.8 ± 1.0 (1.5 cm wounds), 8.3 ± 1.5 (8 cm wounds) | - | - | Animal (Rat)[5] |

Table 4: Adverse Events and Inflammatory Response

| Closure Method | Inflammatory Response | Other Adverse Events |

| Ethyl-2-cyanoacrylate | Pronounced acute inflammatory response, persistent foreign-body giant-cell reaction.[6] Higher incidence of inflammatory cells compared to longer-chain cyanoacrylates (not statistically significant).[2] | Potential for histotoxicity due to degradation into formaldehyde and cyanoacetate.[2][3] |

| n-Butyl-cyanoacrylate | Less intense and more organized inflammatory reaction compared to sutures and ethyl-cyanoacrylate.[2][3] | Minimal toxic effects.[6] |

| 2-Octyl-cyanoacrylate | Less intense inflammatory reaction.[2][3] | Allergic contact dermatitis reported in 0.5% to 14% of cases in various studies.[7][8] |

| Nylon Sutures | More prevalent polymorphonuclear and mononuclear cells, more granulation tissue.[2][3][4] Higher tendency to develop abscesses and/or major inflammation.[5] | - |

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the results. Below are summaries of the experimental protocols for key comparative studies.

Methodology for Comparative Study in Rattus norvegicus

-

Objective: To evaluate and compare the effectiveness of four cyanoacrylate-based adhesives and nylon sutures for skin incision closure.

-

Subjects: 140 Rattus norvegicus.

-

Groups (n=28 each):

-

G1 & G2: n-2-ethyl-cyanoacrylate

-

G3: n-2-butyl-cyanoacrylate

-

G4: n-2-octyl-cyanoacrylate

-

G5: 5-0 nylon stitches

-

-

Procedure:

-

5.0 cm midline incisions were created on the animals.

-

Wounds were closed using the assigned material.

-

Evaluations were performed on days 3, 7, 14, and 21 post-closure.

-

-

Analyses:

Methodology for Randomized Clinical Study in Maxillofacial Surgery

-

Objective: To compare the aesthetic outcomes of octyl-2-cyanoacrylate skin adhesive and Ethilon suture.

-

Procedure:

-

Patients undergoing maxillofacial surgery were randomized to have their skin incisions closed with either octyl-2-cyanoacrylate (Dermabond) or Ethilon sutures.

-

The time taken for wound closure was recorded.

-

Aesthetic outcomes were evaluated at 1 and 3 months post-surgery using a scoring system.[1]

-

Visualizing Experimental and Logical Workflows

To better understand the process of a comparative clinical trial for dermatological adhesives, the following diagrams illustrate a typical experimental workflow.

References

- 1. Comparative Evaluation of the Aesthetic Outcomes of Octyl-2-Cyanoacrylate Skin Adhesive and Ethilon Suture in Maxillofacial Surgery - A Randomised Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. bohrium.com [bohrium.com]

- 4. Cyanoacrylate Adhesives for Cutaneous Wound Closure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyanoacrylate tissue adhesive for closing skin wounds: a double blind randomized comparison with sutures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of 2-Ethyl-Cyanoacrylate and 2-Butyl-Cyanoacrylate for Use on the Calvaria of CD1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Incidence and risk factor of allergic contact dermatitis to 2-octyl cyanoacrylate and n-butyl cyanoacrylate topical skin adhesives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Surgical Site Allergic Contact Dermatitis Due to 2-Octyl Cyanoacrylate: A Systematic Review and FDA MAUDE Review [ouci.dntb.gov.ua]

A Comparative Analysis of Tissue Response to Different Cyanoacrylate Adhesives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tissue response to various cyanoacrylate adhesives, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate tissue adhesive for their specific applications.

Cyanoacrylate adhesives have emerged as a viable alternative to traditional sutures for wound closure in various surgical and medical applications. Their ease of use, rapid polymerization, and hemostatic properties offer significant advantages. However, the tissue response to these adhesives can vary depending on the specific chemical formulation, particularly the length of the alkyl ester chain. This guide delves into the comparative performance of different cyanoacrylate derivatives, focusing on key parameters of tissue biocompatibility and wound healing.

Quantitative Analysis of Tissue Response

The following tables summarize quantitative data from various experimental studies, providing a clear comparison of the performance of different cyanoacrylate adhesives.

Table 1: Comparison of Tensile Strength of Healed Tissue

| Adhesive Type | Animal Model | Time Point | Tensile Strength (N) | Control (Suture) Tensile Strength (N) | Citation |

| 2-Octyl Cyanoacrylate | Rat | 14 days | More resistant | Less resistant | [1] |

| n-Butyl Cyanoacrylate | Rat | 14 days | More resistant | Less resistant | [1] |

| Ethyl Cyanoacrylate | Not Specified | Not Specified | Less strong and flexible | Stronger and more flexible | [2] |

| n-Butyl-2-Cyanoacrylate | Not Specified | Not Specified | Less strong and flexible | Stronger and more flexible | [2] |

Table 2: Inflammatory Response to Cyanoacrylate Adhesives

| Adhesive Type | Animal Model | Time Point | Key Inflammatory Markers and Observations | Control (Suture) Observations | Citation |

| n-Butyl-2-Cyanoacrylate | Rat | 3, 7, 14, 21 days | Lesser polymorphonuclear infiltrate. | Higher polymorphonuclear infiltrate. | [3] |

| Ethyl Cyanoacrylate | Rabbit | Not Specified | Adequate wound closure, little inflammation. | Not Applicable | [4][5] |

| n-Octyl Cyanoacrylate | Rabbit | Not Specified | Adequate wound closure, little inflammation. | Not Applicable | [4][5] |

| n-Butyl Cyanoacrylate | Rabbit | Not Specified | Intense inflammation due to high exothermic reaction and stiffness. | Not Applicable | [4][5] |

| n-Butyl-2-Cyanoacrylate | Rabbit | 2 weeks | Weak to moderate positive staining for TNF-α. | Higher mean values for TNF-α immunostaining. | [6] |

Table 3: Cytotoxicity of Cyanoacrylate Adhesives

| Adhesive Type | Cell Line | Time Point | Cytotoxicity (%) | Viability (%) | Citation |

| n-Butyl Cyanoacrylate | Human Umbilical Vein Endothelial Cells (HUVEC) | 24 hours | 29.3 ± 2.7 (line) / 37.0 ± 3.9 (dot) | 72.0 ± 5.7 (line) / 53.4 ± 7.7 (dot) | [7] |

| n-Butyl Cyanoacrylate | Human Umbilical Vein Endothelial Cells (HUVEC) | 72 hours | 45.1 ± 7.1 (line) / 46.4 ± 1.6 (dot) | 37.8 ± 3.7 (line) / 35.7 ± 1.9 (dot) | [7] |

| 2-Octyl Cyanoacrylate | Human Umbilical Vein Endothelial Cells (HUVEC) | 24 hours | 37.3 ± 4.6 (line) / 39.0 ± 7.0 (dot) | 73.5 ± 19.9 (line) / 54.3 ± 4.4 (dot) | [7] |

| 2-Octyl Cyanoacrylate | Human Umbilical Vein Endothelial Cells (HUVEC) | 72 hours | 40.7 ± 7.5 (line) / 47.0 ± 2.3 (dot) | 30.7 ± 4.5 (line) / 33.6 ± 2.8 (dot) | [7] |

| Prepolymerized Allyl 2-Cyanoacrylate (PACA) | Mouse Fibroblast L929 | 24, 48, 72 hours | No cytotoxicity observed with indirect contact. | >80% | [8] |

| Dermabond® (2-Octyl Cyanoacrylate) | Mouse Fibroblast L929 | 24, 48, 72 hours | No cytotoxicity observed with indirect contact. | >80% | [8] |

Experimental Protocols

A generalized experimental protocol for evaluating the in vivo tissue response to cyanoacrylate adhesives is outlined below. This protocol is a synthesis of methodologies reported in the cited literature.

Objective: To assess the biocompatibility and wound healing efficacy of a test cyanoacrylate adhesive in a rodent model.

Materials:

-

Test cyanoacrylate adhesive

-

Control (e.g., standard surgical sutures)

-

Anesthetic agent (e.g., ketamine/xylazine cocktail)

-

Surgical instruments (scalpel, forceps, scissors)

-

Animal model (e.g., Sprague-Dawley rats or New Zealand white rabbits)

-

Histology equipment and reagents (formalin, paraffin, microtome, H&E stain)

-

Tensile strength testing equipment

Procedure:

-

Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

-

Anesthesia and Surgical Site Preparation: Anesthetize the animal and shave the dorsal region. Disinfect the surgical site.

-

Incision Creation: Create full-thickness linear incisions of a standardized length (e.g., 2-5 cm) on the dorsum of each animal.

-

Wound Closure:

-

Test Group: Apply a thin layer of the test cyanoacrylate adhesive to appose the wound edges.

-

Control Group: Close the incisions using standard suturing techniques.

-

-

Post-operative Care: House animals individually and monitor for any signs of infection or distress.

-

Euthanasia and Sample Collection: At predetermined time points (e.g., 3, 7, 14, and 21 days), euthanize a subset of animals from each group. Excise the healed wound tissue, including a margin of surrounding healthy skin.

-

Tensile Strength Measurement: Immediately after excision, subject a portion of the tissue samples to tensiometric analysis to determine the force required to disrupt the healed wound.

-

Histological Analysis:

-

Fix the remaining tissue samples in 10% neutral buffered formalin.

-

Process the samples for paraffin embedding and sectioning.

-

Stain the sections with Hematoxylin and Eosin (H&E).

-

Evaluate the stained sections under a microscope for:

-

Inflammatory cell infiltrate (neutrophils, lymphocytes, macrophages)

-

Fibroblast proliferation and collagen deposition

-

Neovascularization

-

Presence of giant cells or foreign body reaction

-

Epithelialization

-

-

-

Data Analysis: Quantify the histological findings using a scoring system. Statistically compare the data from the test and control groups.

Visualizations

The following diagrams illustrate key concepts and workflows related to the comparative analysis of cyanoacrylate adhesives.

Caption: Experimental workflow for in vivo biocompatibility testing.

Caption: Factors influencing tissue response to cyanoacrylates.

Caption: Simplified wound healing pathway with cyanoacrylate.

References

- 1. mdpi.com [mdpi.com]

- 2. ijcmr.com [ijcmr.com]

- 3. Biocompatibility of n-butyl-cyanoacrylate compared to conventional skin sutures in skin wounds [scielo.org.mx]

- 4. RUA [rua.ua.es]

- 5. researchgate.net [researchgate.net]

- 6. adjc.journals.ekb.eg [adjc.journals.ekb.eg]

- 7. The cytotoxic properties and apoptotic potential of N-butyl and 2-octyl cyanoacrylates used in surgical treatment of chronic venous insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Assessing the Biocompatibility of 2-Ethylbutyl Cyanoacrylate: A Comparative Guide Based on ISO 10993 Standards

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biocompatibility of 2-ethylbutyl cyanoacrylate with other commonly used tissue adhesives, namely n-butyl cyanoacrylate and 2-octyl cyanoacrylate. The assessment is framed within the context of the internationally recognized ISO 10993 standards for the biological evaluation of medical devices. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key biocompatibility endpoints are provided.

Introduction to Cyanoacrylate Adhesives and Biocompatibility

Cyanoacrylate adhesives are widely used in the medical field for wound closure, acting as an alternative to traditional sutures and staples. Their effectiveness is largely dependent on their biocompatibility, meaning their ability to perform with an appropriate host response in a specific application. The length of the alkyl chain in the cyanoacrylate molecule is a critical factor influencing its biocompatibility; longer chains generally result in slower degradation, reduced cytotoxicity, and increased flexibility.

The International Organization for Standardization (ISO) has established the 10993 series of standards to provide a framework for evaluating the biological safety of medical devices.[1][2] This guide focuses on the key biocompatibility endpoints for tissue adhesives as outlined in ISO 10993: cytotoxicity, sensitization and irritation, and systemic toxicity.

Comparative Biocompatibility Data

The following table summarizes the typical biocompatibility profiles of this compound, n-butyl cyanoacrylate, and 2-octyl cyanoacrylate based on ISO 10993 testing. It is important to note that direct, head-to-head comparative studies are limited, and these profiles are synthesized from various sources.

| Biocompatibility Test (ISO Standard) | This compound | n-Butyl Cyanoacrylate | 2-Octyl Cyanoacrylate (Dermabond®) |

| Cytotoxicity (ISO 10993-5) | |||

| In Vitro Cell Viability | Expected to be non-cytotoxic to low cytotoxicity. | Generally considered biocompatible with low cytotoxicity.[3][4] | Generally considered non-cytotoxic.[5][6] |

| Sensitization & Irritation (ISO 10993-10) | |||

| Skin Sensitization | Not expected to be a skin sensitizer. | Not generally considered a skin sensitizer. | Considered a non-sensitizer. |

| Intracutaneous Reactivity | Expected to be a non-irritant to slight irritant. | Generally considered a non-irritant to slight irritant. | Considered a non-irritant. |

| Systemic Toxicity (ISO 10993-11) | |||

| Acute Systemic Toxicity | Not expected to cause acute systemic toxicity. | Not expected to cause acute systemic toxicity. | Considered non-toxic systemically. |

| Material-Mediated Pyrogenicity | Not expected to be pyrogenic. | Not expected to be pyrogenic. | Not expected to be pyrogenic. |

Experimental Protocols

Detailed methodologies for the key biocompatibility tests are provided below. These protocols are based on the ISO 10993 standards and represent the standard procedures for evaluating the biocompatibility of medical devices.

ISO 10993-5: In Vitro Cytotoxicity

This test assesses the potential of a medical device to cause damage to living cells.[7]

-

Cell Line: L929 mouse fibroblast cells are commonly used as recommended by the standard.[5][8]

-

Sample Preparation: Extracts of the test material (this compound) are prepared using both a polar solvent (e.g., cell culture medium with serum) and a non-polar solvent (e.g., sesame oil) according to ISO 10993-12.[9]

-

Test Methods:

-

Elution Test (Extract Test): The prepared extracts are added to cultured L929 cells. The cells are incubated for a specified period (e.g., 24-72 hours).

-

Direct Contact Test: A sample of the polymerized adhesive is placed directly onto a layer of cultured cells.[10]

-

-

Evaluation: Cell viability is assessed quantitatively using methods like the MTT assay, which measures metabolic activity, or the Neutral Red Uptake (NRU) assay.[7][9][11] A reduction in cell viability below 70% compared to a negative control is generally considered a cytotoxic effect.[9]

ISO 10993-10: Tests for Irritation and Skin Sensitization

These tests evaluate the potential of a medical device to cause localized skin irritation or an allergic (sensitization) reaction.[12][13]

-

Skin Sensitization:

-

Method: The Guinea Pig Maximization Test (GPMT) or the Murine Local Lymph Node Assay (LLNA) are common in vivo methods.[13][14] In vitro methods are also available.[14]

-

Procedure (GPMT): Guinea pigs are initially induced with extracts of the test material, with and without an adjuvant, through intradermal injections and topical application. After a rest period, the animals are challenged with a topical application of the test extract.

-

Evaluation: The skin reaction at the challenge site is scored for erythema and edema. A higher score in the test group compared to the control group indicates sensitization.

-

-

Intracutaneous Reactivity (Irritation):

-

Method: This test is performed on rabbits.

-

Procedure: Extracts of the test material (in both polar and non-polar solvents) are injected intracutaneously into the dorsal skin of the rabbits. Control extracts are injected at adjacent sites.

-

Evaluation: The injection sites are observed for erythema and edema at 24, 48, and 72 hours after injection. The reaction is scored and compared to the control sites.

-

ISO 10993-11: Tests for Systemic Toxicity

This standard addresses the potential for a medical device to cause toxic effects in parts of the body that are not in direct contact with the device.[1][15][16]

-

Acute Systemic Toxicity:

-

Method: This test is typically performed in mice or rats.[15]

-

Procedure: Extracts of the test material (in both polar and non-polar solvents) are administered to the animals via a systemic route (e.g., intravenous or intraperitoneal injection). The animals are observed for signs of toxicity and mortality over a period of 72 hours.[17] Body weights are also monitored.

-

Evaluation: The absence of significant toxic reactions or death in the test group compared to a control group indicates that the material is not acutely systemically toxic.

-

-

Material-Mediated Pyrogenicity:

-

Method: This test is performed on rabbits to detect fever-inducing substances.

-

Procedure: An extract of the test material is injected intravenously into rabbits. The rectal temperature of each rabbit is monitored for at least 3 hours.

-

Evaluation: A significant rise in temperature in the test animals compared to their baseline indicates the presence of pyrogens.

-

Visualizations

The following diagrams illustrate key workflows and pathways related to the biocompatibility assessment of this compound.

ISO 10993 Biocompatibility Assessment Workflow.

Simplified Cytotoxicity Signaling Pathway.

Logical Comparison of Cyanoacrylate Biocompatibility.

References

- 1. matrixone.health [matrixone.health]

- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 3. Biocompatibility of n-butyl-cyanoacrylate compared to conventional skin sutures in skin wounds [scielo.org.mx]

- 4. Butyl cyanoacrylate | 6606-65-1 | FB31516 | Biosynth [biosynth.com]

- 5. Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evaluation | PLOS One [journals.plos.org]

- 7. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]

- 8. article.imrpress.com [article.imrpress.com]

- 9. tecolab-global.com [tecolab-global.com]

- 10. namsa.com [namsa.com]

- 11. x-cellr8.com [x-cellr8.com]

- 12. nhiso.com [nhiso.com]

- 13. ISO 10993-10 Skin Sensitization: Everything You Need to Know [testlabsuk.com]

- 14. measurlabs.com [measurlabs.com]

- 15. measurlabs.com [measurlabs.com]

- 16. nhiso.com [nhiso.com]

- 17. poly-ond.com [poly-ond.com]

Safety Operating Guide

Proper Disposal of 2-Ethylbutyl Cyanoacrylate in a Laboratory Setting

For Immediate Reference: Uncured 2-ethylbutyl cyanoacrylate should be treated as a hazardous waste. The primary disposal method involves polymerizing the liquid adhesive into a solid, inert material which can then be disposed of as non-hazardous solid waste. This guide provides detailed procedures for the safe handling and disposal of this compound in a research environment.

This document outlines the essential operational and disposal plans for this compound, providing procedural, step-by-step guidance to ensure the safety of laboratory personnel and compliance with environmental regulations. The information provided is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Uncured this compound is an irritant to the skin, eyes, and respiratory system. It bonds rapidly to skin and other surfaces upon contact with moisture. All handling of this chemical should be performed in a well-ventilated area, preferably within a fume hood.

Personal Protective Equipment (PPE) is mandatory:

-

Gloves: Nitrile or polyethylene gloves are recommended. Avoid cotton or other absorbent materials as they can undergo a rapid and exothermic (heat-releasing) polymerization reaction upon contact with the cyanoacrylate.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles.

-

Lab Coat: A standard laboratory coat to protect from splashes.

In the event of a spill, do not use cloths for wiping up the liquid. Instead, flood the spill area with water to initiate polymerization.[1] Once the material has solidified, it can be scraped up and disposed of as non-hazardous solid waste.[1]

Quantitative Data Summary

Due to the rapid polymerization of cyanoacrylates upon environmental contact, specific quantitative disposal limits for the liquid form in waste streams are not typically defined by regulatory bodies. The primary focus is on the conversion of the reactive liquid to a non-reactive solid.

| Property | Uncured this compound (Liquid) | Cured this compound (Solid Polymer) |

| Hazard Classification | Hazardous Waste (Irritant, Bonds Skin) | Non-Hazardous Solid Waste |

| Primary Hazard | Rapid polymerization, exothermic reaction, bonds skin and eyes, respiratory irritant. | Inert solid, minimal hazard. |

| Recommended Disposal | Polymerization to a solid form prior to disposal. | Dispose of as general solid waste in accordance with local regulations.[1][2] |

| EPA Waste Code | Not explicitly listed, but would fall under general laboratory hazardous waste regulations if disposed of in liquid form. | Not classified as a hazardous waste by the EPA.[3][4] |

Experimental Protocol: Polymerization for Disposal

This protocol details the methodology for the safe polymerization of unwanted this compound for the purpose of disposal.

Materials:

-

Unwanted this compound

-

Designated chemical-resistant container (e.g., polyethylene or polypropylene beaker)

-

Water

-

Sand or vermiculite (optional, for large quantities)

-

Stirring rod (polyethylene or polypropylene)

-

Appropriate PPE (nitrile gloves, safety goggles, lab coat)

Procedure:

-

Preparation: Conduct the procedure in a well-ventilated area or a fume hood. Don appropriate PPE.

-

Containment: Place the unwanted this compound into a designated, appropriately sized, chemical-resistant container.

-

Initiation of Polymerization: Slowly add water to the container. A general guideline is to add an amount of water roughly equal to the volume of the cyanoacrylate. The polymerization process is initiated by moisture.[1]

-

Managing Exothermic Reaction: For larger quantities of cyanoacrylate, the polymerization can be highly exothermic, generating significant heat. To manage this, the cyanoacrylate can be slowly added to a container of sand or vermiculite, and then water can be introduced to initiate polymerization. This will help to dissipate the heat.

-

Curing: Gently stir the mixture with a compatible stirring rod to ensure complete polymerization. The liquid will transform into a solid, inert polymer. Allow the material to fully cure and cool.

-

Disposal of Cured Material: Once the polymerization is complete and the material has cooled, the resulting solid can be disposed of as non-hazardous solid waste, in accordance with institutional and local regulations.[1][2]

-

Container Disposal: The empty original container of this compound should be triple-rinsed with a suitable solvent (such as acetone) if it is to be recycled. The rinsate should be collected and managed as hazardous waste. Alternatively, the empty, unrinsed container should be treated as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

Disclaimer: The disposal procedures outlined above are based on information for ethyl 2-cyanoacrylate, a close chemical analog to this compound. While the general principles are expected to be the same, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations. Always refer to the specific Safety Data Sheet (SDS) for the product you are using, if available.

References

Personal protective equipment for handling 2-Ethylbutyl Cyanoacrylate

Disclaimer: This document provides safety and handling information for 2-Ethylbutyl Cyanoacrylate based on data available for the closely related compounds Ethyl 2-cyanoacrylate and Butyl cyanoacrylate, due to the absence of a specific Safety Data Sheet (SDS) for the requested chemical. Researchers should always consult the specific SDS provided by the manufacturer for the exact materials in use.

This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for handling this compound. The following procedural guidance is designed to answer specific operational questions and build trust by providing value beyond the product itself.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE and safety measures.

| PPE/Safety Measure | Specification | Rationale |

| Hand Protection | Nitrile or Polyethylene gloves.[1] | Provides a chemical-resistant barrier to prevent skin contact and bonding. Avoid using PVC, rubber, or nylon gloves.[1] |

| Eye Protection | Chemical safety goggles or safety glasses with side shields.[2] | Protects eyes from splashes and irritating vapors. Cyanoacrylates can bond eyelids in seconds.[1][3] |

| Respiratory Protection | Use in a well-ventilated area. Local exhaust ventilation is recommended.[2][4] A NIOSH-approved respirator with an organic vapor cartridge may be necessary if ventilation is inadequate or exposure limits are exceeded.[2] | Vapors can cause respiratory irritation.[3][5] |

| Skin and Body Protection | Lab coat or other protective clothing. | Prevents accidental skin contact and contamination of personal clothing. |

| Engineering Controls | Work in a chemical fume hood or use positive down-draft exhaust ventilation.[2] | Maintains airborne concentrations below occupational exposure limits and minimizes inhalation risk. |

| Safety Equipment | Eyewash stations and safety showers should be readily accessible.[5] | Provides immediate decontamination in case of accidental exposure. |

Quantitative Exposure Limits (for Ethyl 2-cyanoacrylate)

| Parameter | Value | Organization |

| Threshold Limit Value (TLV) - Time-Weighted Average (TWA) | 0.2 ppm | ACGIH[2] |

| Short-Term Exposure Limit (STEL) | 1 ppm | ACGIH[5] |

| Workplace Exposure Limit (WEL) - TWA (8 hrs) | 0.3 ppm (1.5 mg/m³) | UK HSE[6] |

Handling and Storage

Proper handling and storage procedures are critical to maintain the stability of this compound and ensure a safe laboratory environment.

| Aspect | Procedure |

| Receiving and Storage | Upon receipt, inspect the container for any damage or leaks. Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[2] Recommended storage temperature is typically between 2-8°C.[4] Keep containers tightly closed to protect from moisture and light.[4] |

| Dispensing | Use dispensing equipment where possible to minimize the risk of skin or eye contact.[1] Avoid contact with fabric or paper goods, as this can cause rapid polymerization, generating smoke, irritating vapors, and thermal burns.[2] |

| Incompatible Materials | Avoid contact with water, amines, alkalis, and alcohols, as these can cause rapid exothermic polymerization.[2] |

Spill and Disposal Plan

In the event of a spill or for routine disposal, follow these step-by-step procedures.

| Procedure | Steps |

| Spill Cleanup | 1. Ensure the area is well-ventilated. 2. Wear appropriate PPE (gloves, eye protection, lab coat). 3. Do not use cloths for mopping up spills.[1][2] 4. For liquid spills, flood the area with water to induce polymerization.[1][2] 5. Once solidified, scrape the cured material off the surface.[1][2] 6. Collect the cured material and place it in a suitable container for disposal. |

| Waste Disposal | 1. Unused or unwanted this compound should be intentionally polymerized by adding water. 2. The cured, solid material can be disposed of as non-hazardous waste in accordance with local, state, and federal regulations.[1][2] 3. Dispose of empty containers and contaminated materials (e.g., pipette tips) in the same manner. Do not dispose of liquid cyanoacrylate in regular trash. |

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.

Logical Relationships in Safety and Disposal

This diagram outlines the decision-making process for handling spills and managing waste.

References

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.